2-(Bromomethyl)butanoic acid
Overview
Description
It is a derivative of butanoic acid, where a bromomethyl group is attached to the second carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)butanoic acid can be synthesized through several methods. One common approach involves the bromination of 3-methylbutanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield hydrocarbons or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products:
Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons or alcohols.
Scientific Research Applications
2-(Bromomethyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)butanoic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the methyl group on the third carbon atom.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness: 2-(Bromomethyl)butanoic acid is unique due to the presence of both a bromomethyl group and a methyl group on the butanoic acid chain. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
2-(bromomethyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVCICWVRWCAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309404 | |
Record name | 2-(Bromomethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-79-7 | |
Record name | 2-(Bromomethyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56970-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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